
Lanosterol
描述
羊毛甾醇是一种四环三萜类化合物,是动物和真菌中类固醇生物合成中重要的中间体。 它是所有动物和真菌类固醇的衍生化合物,而植物类固醇则是通过环烯醚萜醇产生的 。 羊毛甾醇在胆固醇生物合成途径中起着重要作用,使其成为细胞代谢和生理学中的重要分子 .
准备方法
合成路线和反应条件: 羊毛甾醇可以通过角鲨烯的环化合成,该过程由羊毛甾醇合酶催化。生物合成包括将两个法呢基焦磷酸分子转化为角鲨烯,然后将其氧化为 2,3-环氧角鲨烯。 这种中间体经历一系列环化反应形成羊毛甾醇 .
工业生产方法: 羊毛甾醇的工业生产通常涉及从天然来源提取,例如羊毛脂,一种从羊毛中提取的蜡状物质。 然后使用高效液相色谱 (HPLC) 等技术纯化粗羊毛甾醇,以达到高纯度 .
化学反应分析
反应类型: 羊毛甾醇会发生多种化学反应,包括:
氧化: 羊毛甾醇可以氧化形成不同的衍生物,例如 4-甲基-4-羧基酵母甾酮.
还原: 还原反应可以将羊毛甾醇转化为二氢羊毛甾醇。
取代: 羊毛甾醇可以参与取代反应,特别是在强酸或碱的存在下。
常用试剂和条件:
氧化剂: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)。
还原剂: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)。
催化剂: 羊毛甾醇合酶和角鲨烯单加氧酶等酶。
主要产物:
胆固醇: 羊毛甾醇是胆固醇的前体,通过一系列脱甲基、还原和异构化步骤产生.
类固醇激素: 羊毛甾醇衍生物参与多种类固醇激素的合成。
科学研究应用
Ophthalmological Applications
1.1 Cataract Treatment
Lanosterol has emerged as a promising candidate for non-surgical cataract treatment. Research indicates that it can reverse lens opacity by reducing protein aggregation in the lens, a primary cause of cataracts.
- Mechanism of Action : this compound acts by enhancing the solubility of lens proteins and reducing oxidative stress, thereby restoring lens clarity. Studies have shown that this compound can depolymerize aggregated proteins and improve transparency in both animal models and human-derived lens structures.
-
Case Studies :
- A study demonstrated that this compound administered via intravitreal injection significantly improved lens clarity in animal models by affecting calcium levels and oxidative stress markers .
- Another research effort indicated that this compound could reverse opacity in congenital cataract patient-specific lentoid bodies derived from induced pluripotent stem cells, suggesting its potential for personalized medicine approaches in cataract treatment .
1.2 Mechanistic Insights
Recent molecular dynamics studies have provided insights into how this compound stabilizes the structure of damaged crystallins, preventing further aggregation. By acting as a "water blocker," this compound protects the hydrophobic core of proteins from solvent intrusion, thus maintaining their structural integrity under oxidative stress conditions .
Cancer Therapy
2.1 Anticancer Properties
This compound is also being investigated for its anticancer properties, particularly through its derivatives found in Ganoderma lucidum (Reishi mushroom). These derivatives exhibit significant cytotoxic effects on various cancer cell lines.
- Research Findings :
- Studies have shown that compounds derived from this compound possess anti-proliferative effects against breast, prostate, and colon cancers. For example, ganoderic acids derived from this compound have been linked to apoptosis induction in cancer cells .
- The mechanism involves the modulation of signaling pathways such as JAK-STAT and NF-kB, which are critical in cancer cell proliferation and survival .
Industrial Applications
3.1 Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly antifungal agents. The inhibition of this compound 14α-demethylase is a key mechanism for azole antifungals, which target fungal ergosterol synthesis .
Summary Table of this compound Applications
作用机制
羊毛甾醇主要通过其在胆固醇生物合成途径中的作用发挥其作用。它通过羊毛甾醇合酶的作用从角鲨烯合成。 然后羊毛甾醇经历一系列酶促反应,包括脱甲基和还原,形成胆固醇 。 在治疗白内障的背景下,羊毛甾醇与晶状体蛋白相互作用以溶解蛋白聚集体,从而恢复晶状体的透明度 .
相似化合物的比较
羊毛甾醇在三萜类化合物中是独一无二的,因为它作为胆固醇和其他类固醇的前体。类似的化合物包括:
环烯醚萜醇: 羊毛甾醇的植物等效物,是植物类固醇的前体.
酵母甾醇: 胆固醇生物合成途径中的中间体,与羊毛甾醇类似,但结构特征不同.
二氢羊毛甾醇: 羊毛甾醇的还原形式,常用于类固醇代谢研究。
羊毛甾醇在胆固醇生物合成中的独特地位及其潜在的治疗应用使其成为科学研究和工业应用中备受关注的化合物。
生物活性
Lanosterol, a key intermediate in the biosynthesis of cholesterol, has garnered attention for its diverse biological activities, particularly in the context of immunity, neuroprotection, and cholesterol metabolism. This article delves into the biological activity of this compound, highlighting recent research findings and case studies that elucidate its mechanisms and potential therapeutic applications.
Overview of this compound
This compound is a tetracyclic triterpenoid synthesized from squalene in the cholesterol biosynthetic pathway. Its structure allows it to partake in various biological processes, influencing cellular functions and immune responses.
Immune Modulation
Recent studies have demonstrated that this compound plays a significant role in modulating immune responses, particularly in macrophages (MΦs).
- Macrophage Activation : this compound accumulation in macrophages enhances their phagocytic activity while reducing the secretion of pro-inflammatory cytokines. This dual action promotes a more effective antimicrobial response and reduces the risk of excessive inflammation during infections .
- Mechanistic Insights : The accumulation of this compound is linked to the downregulation of this compound 14α-demethylase (Cyp51A1) in TLR4-activated macrophages. This downregulation appears to be mediated by type I interferon signaling pathways, leading to increased survival rates in models of endotoxemic shock and improved bacterial clearance during infections with pathogens like Listeria monocytogenes .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties.
- Neuroprotection Studies : In pharmacological screening, this compound analogs were identified as compounds that could potentially protect neurons from damage during ischemic events. These compounds were shown to reduce infarction size and neuronal damage when administered post-injury in animal models .
- Mechanisms : The neuroprotective effects are thought to arise from this compound's ability to modulate cholesterol metabolism within neuronal cells. By influencing the levels of cholesterol and its precursors, this compound may help maintain membrane integrity and promote neuronal survival under stress conditions .
Cholesterol Biosynthesis Inhibition
This compound's role as a precursor in cholesterol biosynthesis has led to the exploration of its analogs as potential therapeutic agents for hypercholesterolemia.
- Dual-Action Inhibitors : Research has focused on developing this compound analogs that inhibit key enzymes involved in cholesterol synthesis, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). These analogs can effectively lower cholesterol levels without suppressing LDL receptor activity, which is crucial for maintaining lipid homeostasis .
- Clinical Implications : The ability of these analogs to selectively inhibit HMGR while preserving LDL receptor function suggests their potential as safer alternatives to traditional statin therapies .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound's biological activities:
Case Studies
- Endotoxemic Shock Model : In a controlled study involving mice subjected to endotoxemic shock, those treated with ketoconazole (which increases intracellular this compound) exhibited significantly improved survival rates compared to untreated controls. This was attributed to reduced cytokine secretion and enhanced macrophage function .
- Ischemic Stroke Model : In an ischemic stroke model using rats, administration of this compound analogs resulted in a marked reduction in infarction size and improved functional recovery post-injury, highlighting its potential therapeutic benefits in neurodegenerative conditions .
属性
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-BQNIITSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040744 | |
Record name | Lanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-63-0 | |
Record name | Lanosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanosterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03696 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | lanosterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lanosterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.5 °C | |
Record name | Lanosterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03696 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lanosterol potentially alleviate lens opacity in age-related cortical cataracts?
A1: Research suggests that this compound might exert its effect by increasing the solubility of lens proteins, particularly α-crystallin, in the cortical region of the lens. [] Additionally, this compound may contribute to a reduction in oxidative stress levels within the lens, further supporting lens transparency. [, ]
Q2: Does this compound impact all subtypes of age-related cataracts?
A2: Studies indicate that while this compound is present in different age-related cataract subtypes, including age-related cortical cataract (ARCC), age-related nuclear cataract (ARNC), and age-related posterior subcapsular cataract (ARPSC), its levels are only correlated with the opaque degree of ARCC. [] This suggests a potentially subtype-specific effect.
Q3: What is the role of this compound synthase (LSS) in the context of this compound's effect on cataracts?
A3: LSS catalyzes the cyclization of (3S)-2,3-oxidosqualene to form this compound. [, , ] Research indicates a correlation between LSS expression and this compound levels in the lens with the severity of ARCC. [] Inhibiting LSS activity in rat lens cultures led to increased lens opacity, while this compound supplementation delayed this effect. [] This suggests a protective role of the LSS pathway and this compound in maintaining lens transparency.
Q4: How does this compound interact with human γD-crystallin (HγD-Crys) to potentially prevent cataract formation?
A4: Molecular dynamics (MD) simulation studies reveal that this compound preferentially binds to the hydrophobic dimerization interface of HγD-Crys, particularly the structured C-terminus (near residues 135-165). [] This binding is suggested to disrupt the aggregation of HγD-Crys, potentially hindering cataract formation.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H50O, and its molecular weight is 426.72 g/mol. [, ]
Q6: Are there any spectroscopic data available for characterizing this compound?
A6: Yes, 1H and 13C NMR spectroscopic data have been used extensively to characterize this compound and its derivatives. [, ] These data provide valuable information regarding the structure and conformation of this compound.
Q7: What is the primary enzymatic reaction catalyzed by this compound synthase (LSS)?
A7: LSS catalyzes the complex cyclization of (3S)-2,3-oxidosqualene to form this compound, a crucial step in the biosynthesis of cholesterol in animals and ergosterol in fungi. [, , , ]
Q8: What is the significance of the methyl-29 group in the substrate for the LSS-catalyzed reaction?
A8: Studies using modified oxidosqualene substrates reveal that the methyl-29 group plays a critical role in the correct folding of the substrate within the LSS active site. [] This precise folding is essential for the enzyme to execute the multi-step cyclization process accurately.
Q9: How does this compound 14α-demethylase (CYP51) contribute to the biosynthesis of cholesterol?
A9: CYP51 is a cytochrome P450 enzyme that catalyzes the 14α-demethylation of this compound, an essential step in the multi-step conversion of this compound to cholesterol. [, , , , , , , , ]
Q10: How have computational methods been used to study this compound's interaction with HγD-Crys?
A10: All-atom molecular dynamics (MD) simulations and free energy perturbation (FEP) techniques have been employed to investigate the binding affinity and interaction modes of this compound with HγD-Crys. [] These simulations provide insights into the molecular mechanism by which this compound might prevent HγD-Crys aggregation.
Q11: Have there been any studies using molecular docking simulations to understand the interaction of this compound with other molecules?
A11: Yes, molecular docking simulations have been utilized to investigate the interaction of this compound with γ-oryzanol in oleogel systems. [] These studies help elucidate the structural basis of gel formation and the influence of this compound on the resulting gel properties.
Q12: How does the presence of a 3-hydroxy group influence this compound's interaction with P45014DM?
A13: Research suggests that the 3-hydroxy group of this compound is crucial for its proper orientation within the active site of P45014DM. [] Modifications at this position, such as methylation or acetylation, significantly affect the enzyme's ability to demethylate the sterol, highlighting the importance of this group for substrate recognition.
Q13: What structural features of this compound analogs are essential for their time-dependent inactivation of this compound 14α-demethylase?
A14: Studies on 15-, 32-, and 15,32-substituted this compound analogs reveal that the presence of a nuclear double bond and an abstractable 15α-proton, both essential for this compound demethylation, are also crucial for the time-dependent inactivation of the enzyme. [] This suggests that these structural features are involved in the mechanism-based inhibition of the enzyme.
Q14: What evidence supports the potential of this compound as a cataract treatment based on in vivo models?
A15: In a study using cynomolgus monkeys with cataracts, subconjunctival administration of this compound was shown to improve lens clarity, particularly in cases of cortical cataracts. [] The observed improvement correlated with an increase in this compound concentration in the aqueous humor.
Q15: Are there any human studies investigating the efficacy of this compound eye drops for cataract treatment?
A16: A study investigated the use of this compound eye drops in a human subject with a juvenile nuclear cataract. [] While the treatment was well-tolerated and didn't affect intraocular pressure, no significant cataract reversal was observed at the tested this compound concentration.
Q16: Has this compound demonstrated efficacy in other therapeutic areas?
A17: this compound has shown promising inhibitory effects against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and carbonic anhydrase I and II (CA I and II) in vitro. [] These enzymes are implicated in conditions like Alzheimer's disease and glaucoma, suggesting potential therapeutic avenues for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。